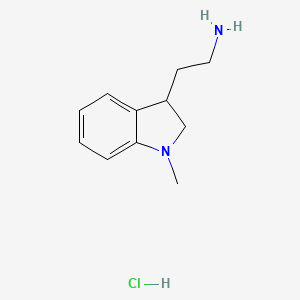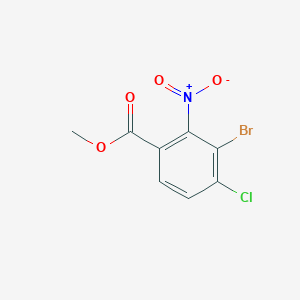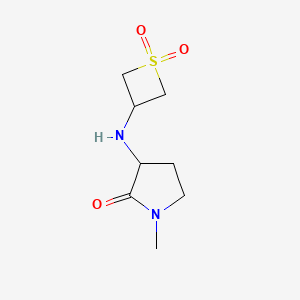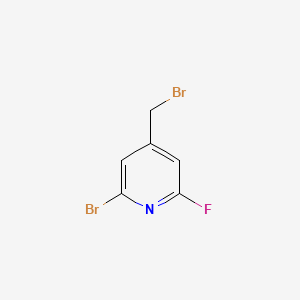
2-(1-Methylindolin-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylindolin-3-yl)ethanamine hydrochloride is an indole-based compound widely used in scientific research. It is known for its versatile applications in biochemistry, pharmacology, and other scientific disciplines. This compound is a white, crystalline solid with a melting point of 145-148°C.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylindolin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenated compounds, NaOH, K2CO3, solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in different scientific applications .
Applications De Recherche Scientifique
2-(1-Methylindolin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Neurochemistry and Neurotoxicity Studies: It is used to study the neurochemical and neurotoxic effects of indole derivatives, particularly their impact on serotonin levels.
Cancer Therapy: Research on indoleamine-2,3-dioxygenase (IDO) inhibitors, such as 1-methyltryptophan, explores their potential to enhance cancer immunotherapy.
Environmental Toxicology: The compound is studied for its environmental persistence and toxicology, contributing to our understanding of its ecological impact.
Synthesis and Classification: Advances in the synthesis of indoles help in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. It primarily affects serotonin receptors and pathways, influencing neurotransmitter levels and signaling. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Uniqueness
2-(1-Methylindolin-3-yl)ethanamine hydrochloride stands out due to its specific indole structure, which imparts unique pharmacological properties. Its ability to interact with serotonin receptors makes it particularly valuable in neurochemical and neuropharmacological research.
Propriétés
Formule moléculaire |
C11H17ClN2 |
|---|---|
Poids moléculaire |
212.72 g/mol |
Nom IUPAC |
2-(1-methyl-2,3-dihydroindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,9H,6-8,12H2,1H3;1H |
Clé InChI |
YBNZYHXRGKXDTL-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C2=CC=CC=C21)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)




![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)


![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
